2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one
Description
Properties
Molecular Formula |
C17H12Cl2N2OS |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-13-7-6-12(14(19)8-13)10-23-17-20-15(9-16(22)21-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21,22) |
InChI Key |
QQQRRUUJVCYFTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclocondensation and Thioetherification
- 6-Phenylpyrimidin-4(1H)-one
- 2,4-Dichlorobenzyl mercaptan
- Base (e.g., K₂CO₃ or NaOH)
- Cyclocondensation : A mixture of thiourea, benzoylacetone, and phenylacetaldehyde undergoes cyclization in ethanol under reflux to form 6-phenylpyrimidin-4(1H)-one.
- Thioetherification : The pyrimidinone intermediate reacts with 2,4-dichlorobenzyl mercaptan in the presence of K₂CO₃ in DMF at 80°C for 6–8 hours.
- Nucleophilic substitution at the C2 position of the pyrimidinone ring by the thiol group.
- Base facilitates deprotonation of the thiol, enhancing nucleophilicity.
Yield : 72–78% (isolated via recrystallization in ethanol).
Microwave-Assisted Synthesis
- 2-Thiouracil derivatives
- 2,4-Dichlorobenzyl chloride
- Microwave Cyclization : 2-Thiouracil and phenylacetylene undergo microwave irradiation (150 W, 120°C, 15 min) in acetic acid to form 6-phenylpyrimidin-4(1H)-one.
- Sulfanyl Functionalization : The product reacts with 2,4-dichlorobenzyl chloride under microwave conditions (100 W, 80°C, 10 min) using triethylamine as a base.
Catalytic Thiol-Ene Coupling
Catalyst : Fe₃O₄@MSA (meglumine sulfonic acid-coated magnetic nanoparticles).
- Pyrimidinone Formation : Cyclocondensation of ethyl acetoacetate, urea, and benzaldehyde catalyzed by Fe₃O₄@MSA in water/ethanol (1:1) at 80°C.
- Sulfanyl Introduction : Thiol-ene click reaction between the pyrimidinone and 2,4-dichlorobenzyl mercaptan under UV light (365 nm).
Yield : 88% with catalyst recycling for 5 cycles.
Comparative Analysis of Methods
| Method | Conditions | Catalyst | Yield | Time | Purity |
|---|---|---|---|---|---|
| One-Pot Cyclocondensation | Reflux (DMF, 80°C) | K₂CO₃ | 72–78% | 8 h | 95% |
| Microwave-Assisted | MW (120°C) | None | 85–90% | 25 min | 98% |
| Catalytic Thiol-Ene | UV light, Fe₃O₄@MSA | Fe₃O₄@MSA | 88% | 2 h | 97% |
- Microwave methods prioritize efficiency and green chemistry.
- Catalytic systems enhance recyclability but require specialized equipment.
Optimization Strategies
Solvent Effects
- Polar aprotic solvents (DMF, DMSO) improve sulfanyl group incorporation due to better solubility of intermediates.
- Eco-friendly solvents (water/ethanol) are viable but may reduce yields by 10–15%.
Catalyst Screening
- AlCl₃ : Traditional Lewis acid for cyclization but generates acidic waste.
- Fe₃O₄@MSA : Eco-friendly, magnetically recoverable, and reusable.
Structural Characterization
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, phenyl), 4.52 (s, 2H, SCH₂).
- IR : 1675 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-S bond).
Challenges and Solutions
- Thiol Oxidation : Use inert atmosphere (N₂/Ar) during reactions.
- Regioselectivity : Electron-withdrawing groups (Cl) on benzyl enhance C2 selectivity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl group (-S-) in the 2-position undergoes nucleophilic displacement under alkaline conditions. In studies of structurally analogous compounds (e.g., 7-thio-6,7-dihydrocyclopenta[d]pyrimidines), this group reacts with alkyl halides to form thioethers (Table 1) .
Example reaction:
Reaction with benzyl bromide in dimethylformamide (DMF) at room temperature using K₂CO₃ as a base yields a substituted thioether derivative .
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 4 h, r.t. | 2-(Benzylthio)pyrimidin-4(1H)-one | 61–79% | |
| 2-Chlorobenzyl chloride | K₂CO₃, DMF, 4 h, r.t. | 2-(2-Chlorobenzylthio)pyrimidin-4(1H)-one | 61% |
Oxidation and Reduction
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions. For example, hydrogen peroxide in acetic acid converts the thioether to sulfoxide, while stronger oxidants like meta-chloroperbenzoic acid (mCPBA) yield sulfones. Conversely, lithium aluminum hydride (LiAlH₄) reduces the pyrimidin-4(1H)-one ring to a dihydropyrimidine derivative.
Key pathways:
-
Oxidation:
(sulfoxide)
(sulfone) -
Reduction:
Cyclization Reactions
Electron-deficient pyrimidine rings participate in cycloadditions. For instance, heating with acryloyl chloride induces intramolecular cyclization to form tricyclic structures, as observed in related pyrimido[4,5-d]pyrimidine syntheses .
Example:
Reaction with acryloyl chloride in dichloromethane under catalytic conditions produces fused bicyclic compounds :
Halogenation and Functionalization
Electrophilic halogenation occurs at the pyrimidine ring’s activated positions. Bromination using N-bromosuccinimide (NBS) in acetic acid introduces bromine at the 7-position, facilitating further cross-coupling reactions (e.g., Suzuki-Miyaura) .
Conditions:
Interactions with Biological Targets
While not a classical chemical reaction, the compound exhibits non-covalent interactions with enzymes through hydrogen bonding and π-stacking. Studies on similar pyrimidines show inhibition of epidermal growth factor receptor (EGFR) via binding to the ATP pocket .
Scientific Research Applications
2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Table 1: Key Structural and Electronic Differences
| Compound Name | Position 2 Substituent | Position 6 Substituent | Core Structure | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| Target Compound | 2,4-Dichlorobenzylsulfanyl | Phenyl | Pyrimidin-4(1H)-one | Potential kinase inhibition | [2, 7] |
| 6-Amino-2-[(2-methylbenzyl)sulfanyl]-4(1H)-pyrimidinone | 2-Methylbenzylsulfanyl | Amino | Pyrimidin-4(1H)-one | Enhanced solubility due to amino group | [3] |
| 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one | 2-Chloro-6-fluorobenzylsulfanyl | Ethyl, thieno-fused core | Thienopyrimidinone | Higher logP (4.62), antitumor activity | [11] |
| 4-(4-Nitrophenyl)-6-phenylpyrimidin-2(1H)-one | None (position 4: 4-nitrophenyl) | Phenyl | Pyrimidin-2(1H)-one | Electron-withdrawing nitro group | [12] |
Key Observations :
Physicochemical Properties
Table 2: Estimated Physical Properties Based on Analogues
Notes:
- The dichlorobenzyl group in the target compound likely reduces aqueous solubility compared to nitro- or amino-substituted analogs.
- Synthetic methods for the target compound may parallel ’s procedure, involving sodium hydroxide-mediated alkylation of a pyrimidinethione precursor with 2,4-dichlorobenzyl chloride .
Biological Activity
2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one, identified by its CAS number 632300-66-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H12Cl2N2OS
- Molecular Weight : 363.26 g/mol
- Chemical Structure : The compound features a pyrimidine core substituted with a dichlorobenzylthio group and a phenyl group.
Biological Activity Overview
The biological activity of 2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one has been primarily investigated in the context of antimicrobial properties. Recent studies have highlighted its effectiveness against various pathogens.
Antimicrobial Activity
A comprehensive review of antimicrobial compounds indicates that derivatives similar to 2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one exhibit potent activity against both Gram-positive and Gram-negative bacteria. Notably:
- In vitro Studies : The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics like ampicillin .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison to Ampicillin |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | Comparable |
| Escherichia coli | 100 µg/mL | 50% of ampicillin |
Structure-Activity Relationships (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications to the dichlorobenzyl and phenyl groups can enhance or reduce efficacy. Studies suggest that:
- Chlorine Substituents : The presence of chlorine atoms in the benzyl moiety increases lipophilicity and potentially improves cell membrane penetration, leading to enhanced antimicrobial activity .
Case Studies
- Antifungal Activity : A study evaluating similar pyrimidine derivatives found that compounds with structural similarities demonstrated significant antifungal effects against pathogenic fungi, including Candida albicans. The mechanism of action was attributed to disruption of fungal cell wall synthesis .
- Cytotoxicity Assessments : Research into the cytotoxic effects of related compounds has indicated moderate cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
Q & A
Q. What synthetic methodologies are most effective for preparing 2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one, and what factors influence reaction yield?
The synthesis of pyrimidinone derivatives typically involves multi-step routes, including nucleophilic substitution and cyclization. For example:
- One-pot synthesis : Evidence from dihydropyrimidinone analogs (e.g., 6-substituted pyrimidines) suggests that one-pot Biginelli-like reactions using thiourea, diketones, and aldehydes under acidic conditions can yield core pyrimidinone scaffolds .
- Sulfanyl group introduction : The sulfanyl moiety at position 2 can be introduced via nucleophilic substitution of a halogenated precursor with 2,4-dichlorobenzylthiol. Reaction conditions (e.g., solvent polarity, temperature, and base) critically impact regioselectivity and yield. For instance, DMF at 80–100°C with K₂CO₃ as a base is commonly used for analogous thioether formations .
Q. Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Avoids side reactions (e.g., oxidation of thiols) |
| Solvent | Polar aprotic (DMF) | Enhances nucleophilicity |
| Base | K₂CO₃ | Mild, minimizes hydrolysis |
Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize the structural features of this compound?
- ¹H/¹³C NMR : The 2,4-dichlorobenzyl group produces distinct aromatic splitting patterns (e.g., doublets at δ 7.3–7.6 ppm for dichloro-substituted protons). The pyrimidinone ring’s NH proton appears as a broad singlet near δ 10–12 ppm in DMSO-d₆ .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (C₁₇H₁₁Cl₂N₂OS; calc. 368.01 g/mol). Fragmentation patterns (e.g., loss of Cl⁻ or S-containing groups) help validate substituent positions .
- X-ray crystallography : For analogs like 6-methylsulfanyl-pyrimidines, single-crystal X-ray diffraction resolves tautomeric forms and hydrogen-bonding networks (e.g., NH···O interactions at 1.8–2.0 Å) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, sulfanyl group replacement) affect the compound’s biological activity?
Comparative studies on pyrimidinone derivatives reveal:
- Halogen effects : The 2,4-dichlorobenzyl group enhances lipophilicity and target binding (e.g., kinase inhibition) compared to mono-chloro or fluoro analogs. For example, replacing 2,4-dichloro with 2,4-difluoro (as in nemiralisib) alters selectivity in immunomodulatory assays .
- Sulfanyl vs. sulfonyl : Replacing the sulfanyl (-S-) with sulfonyl (-SO₂-) reduces activity in enzyme inhibition assays, likely due to decreased nucleophilicity and steric hindrance .
Data Contradiction Analysis :
Discrepancies in reported IC₅₀ values for similar compounds may arise from assay conditions (e.g., ATP concentration in kinase assays) or tautomerism in the pyrimidinone ring. Control experiments using crystallographic data (e.g., ) can resolve such issues.
Q. What strategies can resolve discrepancies in solubility and stability data across experimental settings?
- Solubility optimization : Use co-solvents (e.g., PEG-400) or pH adjustment (e.g., buffered solutions at pH 6–7) to enhance aqueous solubility. For analogs, logP values ~3.2 suggest moderate lipophilicity, requiring balanced formulations .
- Stability testing : Accelerated degradation studies (40°C/75% RH) under inert atmospheres prevent sulfanyl group oxidation. HPLC methods with C18 columns and methanol/water gradients (65:35) effectively monitor degradation products .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with improved target affinity?
- DFT calculations : Predict tautomeric preferences (e.g., 4(1H)-one vs. 4(3H)-one forms) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Docking studies : Align the dichlorobenzyl group in hydrophobic pockets of target proteins (e.g., kinases) while positioning the pyrimidinone NH for hydrogen bonding. For example, nemiralisib’s difluorophenyl group showed improved binding to PI3Kδ in silico .
Q. What are the critical considerations for validating this compound’s purity in pharmaceutical research?
- HPLC-UV/ELSD : Use reversed-phase columns (e.g., C18) with mobile phases containing ion-pairing agents (e.g., sodium 1-octanesulfonate) to separate polar impurities. A detection wavelength of 254 nm is optimal for aromatic moieties .
- Residual solvent analysis : GC-MS with headspace sampling detects traces of DMF or THF from synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
